Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Oxadiazole is another heterocyclic compound that often appears in various pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Novel Scaffolds for Urease Inhibition
Research has demonstrated the synthesis of novel indole-based oxadiazole scaffolds, incorporating ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate derivatives, which exhibit potent urease inhibitory activities. These compounds, through a series of chemical transformations, have shown competitive inhibition against the urease enzyme, highlighting their potential as valuable therapeutic agents in drug design programs aimed at treating diseases related to urease activity. The hemolytic study of these compounds revealed mild cytotoxicity towards cell membranes, suggesting their safer application in therapeutic contexts (Nazir et al., 2018).
Antimicrobial Activity
Another research avenue explores the synthesis of thiazole and its fused derivatives, including those related to the ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate compound. These compounds have been tested for in vitro antimicrobial activities against various bacterial and fungal isolates. The study provides insights into the structural requirements for antimicrobial efficacy, showcasing the potential of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Electronic Material Applications
On the technological front, compounds with the oxadiazole core structure have been synthesized and evaluated for their potential in photoelectronic devices. Research into thio-1,3,4-oxadiazol-2-yl derivatives, for instance, aims at industrial applications by studying their structural, optical, and thermal properties. These studies have highlighted the compounds' suitability for use in photoelectronic devices due to their thermal stability and optical properties, paving the way for their application in the development of advanced electronic materials (Shafi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-oxo-4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-26-17)15-8-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSKXIBHLOJEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate |
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